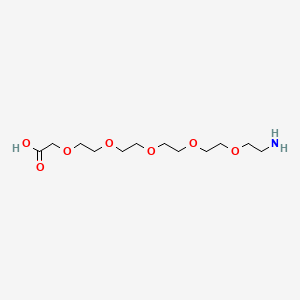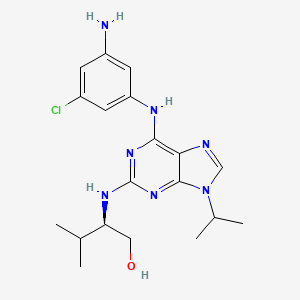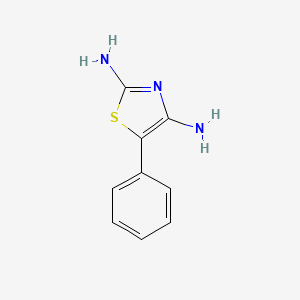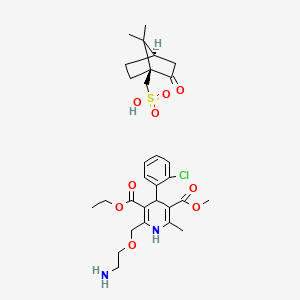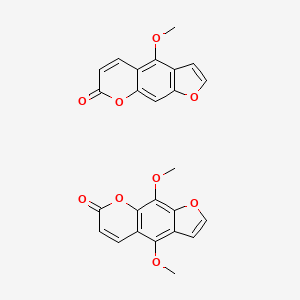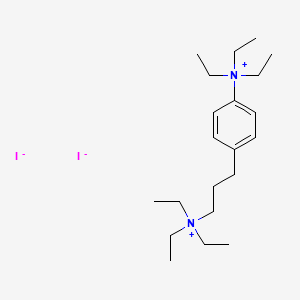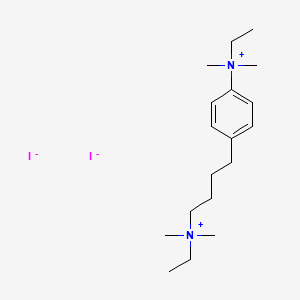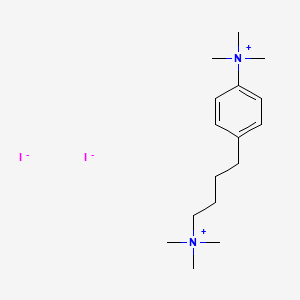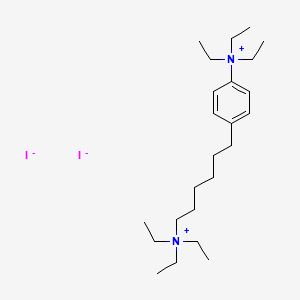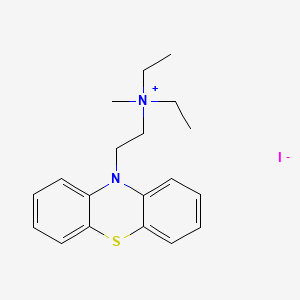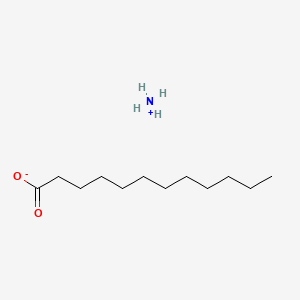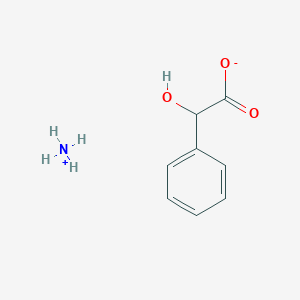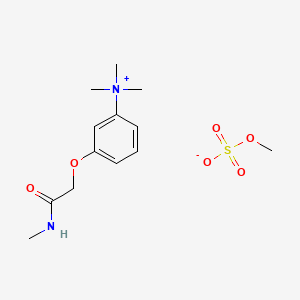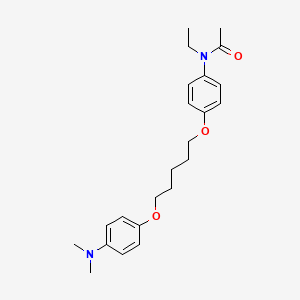
ACETANILIDE, 4'-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4'-(5-(p-(dimethylamino)phenoxy)pentyloxy)-N-ethyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
One application of acetanilide derivatives is in the synthesis of acrylic polymers with potential pharmacological activity. For instance, the synthesis and free-radical polymerization of 4-[6-(methacryloyloxy)hexyloxy]acetanilide, an acrylic derivative of ‘paracetamol’ (4-hydroxyacetanilide), was explored for creating macromolecular systems with pharmacological properties (Levenfeld, Román, & Madruga, 1990).
Free Radical Metabolites Study
Acetanilide derivatives have been studied for their oxidation into free radical metabolites by plant and mammalian peroxidases. Such studies are critical for understanding the reactivity and formation of phenoxyl free radicals, which are crucial in pharmacological and toxicological research (Fischer, West, Harman, & Mason, 1985).
Microsomal Hydroxylase Activity
Research has also focused on the role of acetanilide in enzyme activity, specifically in hepatic microsomes. The study of acetanilide derivatives helps in understanding the hydroxylation process and its implications in drug metabolism and detoxification (Lewandowski, Chui, Levi, & Hodgson, 1991).
Antimalarial Drug Synthesis
Acetanilide derivatives have been used in the synthesis of potential antimalarial drugs. These derivatives offer a pathway for creating new compounds with enhanced efficacy against malaria (Zhong, Deng, Zhong, & Wang, 1990).
Analyzing Drug Interactions
Studies involving acetanilide derivatives also contribute to our understanding of drug interactions and metabolism. This includes the analysis of how different drugs and their metabolites behave in biological systems, contributing to safer and more effective therapeutic practices (Bhagat, 2017).
Eigenschaften
CAS-Nummer |
102753-74-2 |
|---|---|
Produktname |
ACETANILIDE, 4'-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL- |
Molekularformel |
C23H32N2O3 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C23H32N2O3/c1-5-25(19(2)26)21-11-15-23(16-12-21)28-18-8-6-7-17-27-22-13-9-20(10-14-22)24(3)4/h9-16H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
KFJWKRRPZNNFEU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
102753-74-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetanilide, 4'-(5-(p-(dimethylamino)phenoxy)pentyloxy)-N-ethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



